molecular formula C21H25N3O2S B2812398 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide CAS No. 347910-62-7

2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B2812398
CAS No.: 347910-62-7
M. Wt: 383.51
InChI Key: OGLQFLRQOJJPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

New N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including compounds structurally related to 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide, were designed, synthesized, and evaluated for their anticonvulsant activity and neurotoxicity. These compounds showed significant protection in seizure models, indicating their potential as anticonvulsant agents. Their anticonvulsant activity was linked to their interaction with GABAergic neurotransmission pathways, specifically their binding properties with epilepsy molecular targets GABA(A) delta and GABA(A) alpha-1 receptors, and their ability to elevate γ-aminobutyric acid (GABA) levels in the brain (Tripathi & Kumar, 2013).

Antibacterial Activity

Compounds structurally related to this compound were synthesized and characterized for their antibacterial activity against both Gram-negative and Gram-positive bacteria. These studies found that certain derivatives exhibited significant inhibitory effects, with some compounds demonstrating low minimal inhibitory concentration (MIC) values, indicating their strong antibacterial potential (Kaur et al., 2011).

Corrosion Inhibition

Thiosemicarbazides, including molecules similar to this compound, were investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in protecting metals from corrosion. The effectiveness of these inhibitors was attributed to their physical adsorption mechanism and the correlation between their molecular structure and inhibition performance (Ebenso et al., 2010).

Molecular Docking and Antimicrobial Activity

N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides were synthesized and evaluated for their antibacterial activity. Molecular docking studies predicted that these compounds could exhibit significant antibacterial activity by binding effectively to target proteins. The study identified compounds with promising antibacterial potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial drugs (Bhat et al., 2022).

Properties

IUPAC Name

1-[[2-(4-cyclohexylphenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQFLRQOJJPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.